PseudoginsenosideRT1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

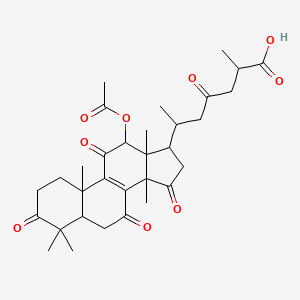

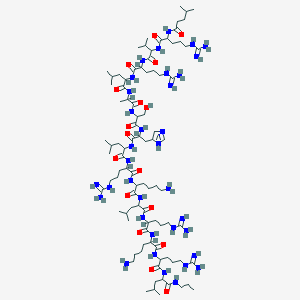

PseudoginsenosideRT1 is a useful research compound. Its molecular formula is C47H74O19 and its molecular weight is 943.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality PseudoginsenosideRT1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PseudoginsenosideRT1 including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuroprotective Effects : Pseudoginsenoside-F11 (PF11) has shown effectiveness in protecting against methamphetamine-induced neurotoxicity, suggesting potential for treating neurological disorders related to substance abuse (Wu et al., 2003). Additionally, it has been found to have protective effects against oxidative stress in human lung carcinoma cells (Qi et al., 2019), and it can alleviate cognitive dysfunction and tau phosphorylation in models of Alzheimer's disease (Zhu et al., 2020). PF11 also exhibits anti-Parkinsonian properties (Wang et al., 2013).

Cardioprotective Properties : Research indicates that derivatives of pseudoginsenoside, such as ocotillol, may have cardioprotective effects on myocardial injury (Yu et al., 2007). Ginsenoside Rb1, another derivative, has been shown to protect against myocardial ischemia and reperfusion injury (Wang et al., 2008).

Impact on Immune Response and Inflammation : PF11 can regulate the polarization of neutrophils and macrophages, suggesting potential for treating cerebral ischemia (Hou et al., 2020). It also demonstrates anti-neuroinflammatory effects on microglial cells, which could be significant for neurodegenerative diseases (Wang et al., 2014).

Therapeutic Potential in Stroke Recovery : PF11 has shown promise in improving long-term neurological impairment and promoting neurogenesis after stroke, indicating potential for chronic stroke recovery (Yuan et al., 2019).

Other Therapeutic Applications : PF11 has demonstrated efficacy in reducing cerebral infarction volume in thromboembolic stroke models (Gao et al., 2021), attenuating acute lung injury (Wang et al., 2019), and ameliorating cisplatin-induced nephrotoxicity (Wang et al., 2014).

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,5R,6aR,6bS,8aS,12aS,14aR,14bR)-5-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O19/c1-42(2)12-14-47(41(60)66-39-33(57)29(53)28(52)24(18-48)62-39)15-13-45(6)20(21(47)16-42)8-9-25-44(5)11-10-26(43(3,4)36(44)22(49)17-46(25,45)7)63-40-35(31(55)30(54)34(64-40)37(58)59)65-38-32(56)27(51)23(50)19-61-38/h8,21-36,38-40,48-57H,9-19H2,1-7H3,(H,58,59)/t21-,22+,23+,24+,25+,26-,27-,28+,29-,30-,31-,32+,33+,34-,35+,36-,38-,39-,40+,44+,45+,46+,47-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRMGZSJJYGYRG-NTNLGEHXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(CO7)O)O)O)C)O)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1[C@@H](C[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O19 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

943.1 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine](/img/structure/B8209608.png)

![[(1S,4S,5R,6R,9R,10R,12R,14R)-4-benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl benzoate](/img/structure/B8209626.png)

![(1S,2S,4S,7S,8S)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B8209642.png)

![(E)-4-[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4Z,6Z,9S,10S,11R,12Z,14Z)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B8209644.png)

![N-[(1R)-1-[4-[(2,4-Dimethoxyphenyl)methyl]-5-(2-phenyylethyl)-4H-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B8209665.png)